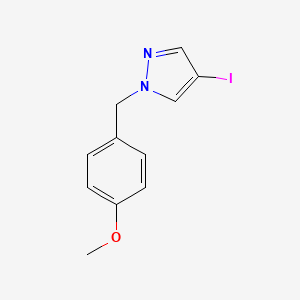

4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNZREKRXQRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905751-58-8 | |

| Record name | 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

Introduction: The Strategic Importance of 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of these molecules. The introduction of an iodine atom, specifically at the C-4 position, provides a uniquely versatile synthetic handle. This iodo-substituent is not merely a placeholder; it is a gateway to a vast chemical space, enabling the construction of complex molecular architectures through powerful cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2]

This guide provides an in-depth, technically-grounded overview of the synthesis of this compound (CAS 905751-58-8).[3] The 4-methoxybenzyl (PMB) group serves as a common N-protecting group that can be stable under various reaction conditions or cleaved if necessary, adding another layer of synthetic utility.[4] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each synthetic step.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a robust two-step sequence. The strategy hinges on first establishing the N-substituted pyrazole core, followed by a regioselective iodination of the electron-rich heterocyclic ring.

-

Step 1: N-Alkylation. Synthesis of the intermediate, 1-(4-methoxybenzyl)-1H-pyrazole, via N-alkylation of pyrazole with a suitable 4-methoxybenzylating agent.

-

Step 2: Electrophilic Iodination. Regioselective iodination of the intermediate at the C-4 position to yield the final product, this compound.

Sources

An In-depth Technical Guide to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: The Strategic Importance of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring transforms this simple heterocycle into a versatile synthetic intermediate. This guide focuses on a specific, yet highly valuable derivative, This compound . The presence of the iodine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Concurrently, the 4-methoxybenzyl (PMB) group at the N1-position offers a stable, yet potentially cleavable, protecting group, adding another layer of synthetic utility.

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, physicochemical properties, reactivity, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. It is important to note that while some data is available for the specific compound, other properties are extrapolated from closely related structures, such as 4-iodopyrazole and other N-substituted derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁IN₂O | [3] |

| Molecular Weight | 314.12 g/mol | [3] |

| CAS Number | 905751-58-8 | [3] |

| Appearance | Predicted to be an off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. For comparison, 4-iodopyrazole has a melting point of 108-110 °C. | [4] |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structural features |

| Purity | Commercially available with a purity of ≥95% | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step sequence: the iodination of pyrazole followed by N-alkylation. This approach allows for the regioselective introduction of the iodine atom at the electron-rich C4 position of the pyrazole ring, followed by the attachment of the 4-methoxybenzyl group.

Caption: Synthetic workflow for this compound.

Step 1: Electrophilic Iodination of Pyrazole

The direct iodination of the pyrazole ring is a highly regioselective process, favoring the C4 position due to its higher electron density. Several effective methods have been developed for this transformation.

Protocol 1: Iodination using Iodine and an Oxidant (I₂/CAN)

This method is efficient for a variety of pyrazoles.[2]

-

Materials: Pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile.

-

Procedure:

-

Dissolve pyrazole (1.0 eq) in acetonitrile.

-

Add iodine (1.1 eq) and Ceric Ammonium Nitrate (CAN) (1.2 eq) to the solution.

-

Heat the reaction mixture at 80 °C and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-iodopyrazole.

-

Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) in Water

This environmentally benign protocol uses water as the solvent and produces water as the only byproduct.[2]

-

Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

-

Procedure:

-

To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

Add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-iodopyrazole.[2]

-

Step 2: N-Alkylation of 4-Iodopyrazole

The introduction of the 4-methoxybenzyl group onto the nitrogen of 4-iodopyrazole can be achieved through standard N-alkylation procedures.

Protocol 3: Base-Mediated N-Alkylation

-

Materials: 4-Iodopyrazole, 4-Methoxybenzyl chloride, Sodium hydride (NaH), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the pyrazole ring protons, the benzylic protons, the aromatic protons of the methoxybenzyl group, and the methoxy protons.

-

Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring.

-

Benzylic Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is anticipated.

-

Aromatic Protons: The 4-methoxybenzyl group will show a typical AA'BB' system, appearing as two doublets.

-

Methoxy Protons: A singlet for the three methoxy (-OCH₃) protons is expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected. The C4 carbon, bonded to iodine, will show a characteristic downfield shift.

-

Benzylic Carbon: A signal for the benzylic carbon (-CH₂-) will be present.

-

Aromatic Carbons: The carbons of the 4-methoxybenzyl group will appear in the aromatic region of the spectrum.

-

Methoxy Carbon: A signal for the methoxy carbon (-OCH₃) is anticipated.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 314.12 g/mol . The isotopic pattern of iodine will be a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

-

C-H stretching (aromatic and pyrazole): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic and pyrazole): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

-

C-I stretching: In the far-infrared region.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and an aryl or vinyl boronic acid or ester. This is a powerful method for synthesizing 4-aryl- and 4-vinylpyrazoles.

General Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or Toluene).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

Add the solvent and degas the mixture.

-

Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is used to introduce an alkynyl group at the C4 position of the pyrazole ring, providing access to 4-alkynylpyrazoles, which are valuable intermediates in their own right.

General Protocol for Sonogashira Coupling:

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (2-5 mol%), copper(I) iodide (2-5 mol%), and the base.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.[5]

-

Applications in Drug Discovery and Materials Science

The functionalized pyrazoles derived from this compound are of significant interest in several fields.

-

Medicinal Chemistry: Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 4-substituted pyrazoles are key components of many kinase inhibitors used in cancer therapy. The ability to easily diversify the C4 position makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.

-

Agrochemicals: The pyrazole scaffold is also found in a number of commercially successful herbicides and insecticides. The development of new agrochemicals with improved efficacy and safety profiles is an ongoing area of research where this versatile building block can be employed.[6]

-

Materials Science: The rigid, planar structure of the pyrazole ring, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the development of new organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the exceptional reactivity of the carbon-iodine bond in a wide array of cross-coupling reactions, provides a reliable and efficient platform for the construction of complex, functionalized pyrazole derivatives. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the synthesis, characterization, and reactivity of this compound is key to unlocking its full potential in the development of novel and impactful molecules.

References

-

PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

- Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 331-335.

- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.

- BenchChem. (2025).

- Hayama, N., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3328.

- Sigma-Aldrich. 4-Iodopyrazole 99%.

-

PubChem. 4-Iodoanisole. National Center for Biotechnology Information. [Link]

- Semantic Scholar.

- BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.

- BenchChem. (2025).

- BenchChem. (2025).

-

PubChem. 4-Iodo-1-(2-methoxyphenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). stability of 4-iodopyrazole under different reaction conditions.

- Asif, M. (2014). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 19(12), 20454-20485.

- da Silva, G. V. J., et al. (2012).

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PubMed. (2021).

- ResearchGate. Reagents and conditions: (i) NaH, 4-methoxybenzyl chloride, DMF, 0°C,...

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.

-

SIELC Technologies. 4-Iodopyrazole. [Link]

- Sigma-Aldrich. 4-Iodo-1-methyl-1H-pyrazole 97%.

- Royal Society of Chemistry. (2012).

- Thermo Fisher Scientific. 4-Iodo-1H-pyrazole, 99%.

-

NIST. 1H-Pyrazole, 1-phenyl-. [Link]

- Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole [cymitquimica.com]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical examination of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental chemical properties, outlines robust synthetic strategies, explores its versatile reactivity in modern organic chemistry, and highlights its significance as a building block for complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrazole distinguished by two key functional features: an iodine atom at the C4 position of the pyrazole ring and a 4-methoxybenzyl (PMB) group at the N1 position. The C-I bond serves as a highly versatile synthetic handle for a variety of cross-coupling reactions, making this compound a valuable precursor in synthetic campaigns. The PMB group provides steric and electronic influence and can also function as a protecting group under certain conditions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 905751-58-8 | [1] |

| Molecular Formula | C₁₁H₁₁IN₂O | [1] |

| Molecular Weight | 314.12 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point (Predicted) | 405.6 ± 30.0 °C | [2] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 0.13 ± 0.10 |[2] |

Strategic Synthesis

The synthesis of this compound is typically achieved through a multi-step sequence that involves the formation of the pyrazole core, N-alkylation, and subsequent regioselective iodination. The order of these steps can be varied, but the most common approach involves iodination of a pre-formed N-benzylated pyrazole.

Caption: General synthetic workflow for the target compound.

N-1 Benzylation of the Pyrazole Core

The introduction of the 4-methoxybenzyl (PMB) group onto the N1 nitrogen of the pyrazole ring is a standard N-alkylation reaction. This step is crucial for modulating the electronic properties of the ring and providing a scaffold for further functionalization.

Expertise & Causality: The choice of a base is critical. A strong base like sodium hydride (NaH) is used to deprotonate the pyrazole N-H, which has a pKa of approximately 14, generating the pyrazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. An aprotic polar solvent like DMF or THF is chosen to solubilize the reagents and facilitate the SN2 reaction without interfering with the strong base.

Protocol: General N-1 Benzylation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add 1H-pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the pyrazole.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Regioselective C-4 Iodination

The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred location for electrophilic substitution.[3][4] Several methods exist for iodination, with varying levels of efficiency and environmental impact.[5][6]

Trustworthiness & Method Selection: A "green" and highly effective method utilizes molecular iodine (I₂) with hydrogen peroxide (H₂O₂) as a co-oxidant in water.[7][8] This system is advantageous as it avoids harsh reagents and generates water as the only stoichiometric byproduct.[7] The hydrogen peroxide oxidizes I⁻ back to the electrophilic I⁺ species in situ, allowing for the use of substoichiometric amounts of molecular iodine.

Protocol: Green Iodination using I₂/H₂O₂ This protocol is adapted from established green iodination procedures for pyrazoles.[4][7]

-

In a round-bottom flask, suspend 1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq) in water.

-

Add molecular iodine (I₂, 0.5 eq) to the suspension.

-

To the stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 0.6 eq) dropwise at room temperature.

-

Continue stirring vigorously at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity. Monitor completion by TLC or LC-MS.

-

Upon completion, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or flash column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by the reactivity of its C-I bond. This bond is an excellent substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds.[5][9]

C-C Bond Formation: Sonogashira and Suzuki Couplings

Sonogashira Coupling: This reaction is a powerful tool for forming a bond between an sp-hybridized carbon (from a terminal alkyne) and an sp²-hybridized carbon (from the iodo-pyrazole).[10][11] It proceeds through two interconnected catalytic cycles involving palladium and copper.[10] The reaction is foundational for creating pyrazole-alkyne derivatives, which are valuable in materials science and medicinal chemistry.[10][12][13]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[10]

Protocol: Sonogashira Coupling of 4-Iodo-pyrazole This protocol is adapted from procedures for similar iodo-pyrazole substrates.[10][14]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Add an anhydrous, degassed solvent such as DMF or THF, followed by a degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

-

Add the terminal alkyne (1.2 eq) to the mixture via syringe.

-

Stir the reaction at room temperature or heat to 50-80 °C as needed, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, typically coupling the iodo-pyrazole with an aryl or vinyl boronic acid or ester.[15] It is a cornerstone reaction for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[16] While highly effective, a potential side reaction with iodo-pyrazoles can be protodeboronation or premature dehalogenation of the starting material.[17]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling the iodo-pyrazole with a primary or secondary amine.[18] This reaction is synthetically crucial for accessing 4-aminopyrazole derivatives, a class of compounds known for a wide range of biological activities.[19] The reaction's success is highly dependent on the choice of palladium catalyst, ligand, and base.[19][20][21] For some substrates, copper-catalyzed conditions can be complementary to palladium systems.[20][21]

Applications in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[22] It can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.

This compound, as a versatile intermediate, is instrumental in building libraries of complex molecules for screening. Its utility is exemplified in the synthesis of kinase inhibitors. For instance, related 4-iodopyrazole intermediates are key precursors in the synthesis of Crizotinib, an ALK/ROS1 inhibitor used in cancer therapy.[23] The C-I bond allows for the strategic introduction of other fragments of the final drug molecule via cross-coupling.

Caption: Role of the iodopyrazole intermediate in a drug discovery workflow.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Information

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[2][24] |

| H315 | Causes skin irritation.[2][24] |

| H319 | Causes serious eye irritation.[2][24] |

| H335 | May cause respiratory irritation.[2][24] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25][26][27]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[26][28]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[26][28]

-

Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[26]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal.[26][28]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[25][26]

-

On Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[25][26]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[26]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[26]

References

- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

- Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 554-569.

- BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- Sci-Hub. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- CymitQuimica. (n.d.). 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole.

- PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.

- MDPI. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubMed. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.

- PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.

- ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- CymitQuimica. (n.d.). 4-Iodo-1H-pyrazole.

- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.

- MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- Amazon AWS. (2015). 4-Iodo-1-methyl-1H-pyrazole.

- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.

- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

- Matrix Scientific. (n.d.). Download SDS.

- PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

- Chemical Label. (n.d.). 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole.

- ChemicalBook. (n.d.). 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole.

- PubChem - NIH. (n.d.). 4-Iodopyrazole.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.

- ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.

- PubChem. (n.d.). 4-Iodo-1-(2-methoxyphenyl)-1H-pyrazole.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.

- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- PubMed. (2022). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- BenchChem. (n.d.). The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis.

- BenchChem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Future Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole [cymitquimica.com]

- 2. 4-Iodo-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazole | 905751-58-8 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemical-label.com [chemical-label.com]

- 25. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 26. fishersci.com [fishersci.com]

- 27. matrixscientific.com [matrixscientific.com]

- 28. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Senior Application Scientist Note: This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, biological activity, and key applications of the potent transient receptor potential vanilloid 4 (TRPV4) agonist, GSK1016790A.

Important Note on CAS Number: The initial query for CAS number 905751-58-8 led to a compound with limited publicly available data. However, the in-depth technical requirements of the request strongly align with the well-characterized research compound GSK1016790A , which is correctly identified by CAS number 942206-85-1 . This guide will focus exclusively on GSK1016790A.

Introduction: The Significance of GSK1016790A in Cellular Research

GSK1016790A is a highly potent and selective small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in mediating cellular responses to a diverse range of physical and chemical stimuli, including mechanical stress, temperature, and osmolarity.[1] The high potency and selectivity of GSK1016790A have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of TRPV4 channels in vitro and in vivo.[2] Its ability to specifically activate TRPV4 has been instrumental in studies ranging from vascular biology and bladder function to the investigation of inflammatory and neuropathic pain pathways.[3]

Chemical and Physical Properties

GSK1016790A is a cell-permeable piperazine amide derivative. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 942206-85-1 | [4] |

| Formal Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | |

| Synonyms | GSK101 | |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [4] |

| Molecular Weight | 655.61 g/mol | [4] |

| Purity | ≥98% (HPLC) | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: >10 mg/mLEthanol: ~10 mg/mLDMF: ~15 mg/mLAqueous Buffers: Sparingly soluble. For aqueous solutions, first dissolve in DMSO and then dilute. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml. | |

| Storage | Store at -20°C. Stable for ≥4 years. |

Mechanism of Action and Biological Activity

GSK1016790A functions as a potent agonist at TRPV4 channels, eliciting the influx of cations, primarily Ca²⁺, into the cell.[5] This activation is highly specific, with no significant activity observed at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.

Potency and Efficacy

The potency of GSK1016790A is demonstrated by its low nanomolar effective concentrations (EC₅₀) for inducing Ca²⁺ influx in cells expressing TRPV4.

-

Human TRPV4-expressing HEK cells: EC₅₀ of 2.1 nM

-

Mouse TRPV4-expressing HEK cells: EC₅₀ of 18 nM

-

Choroid plexus epithelial cells: EC₅₀ of 34 nM

This compound is approximately 300-fold more potent than the commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).

Downstream Signaling Pathways

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger to modulate various cellular processes.[1]

One of the well-documented pathways involves the activation of endothelial Nitric Oxide Synthase (eNOS).[3] In endothelial cells, GSK1016790A-induced Ca²⁺ influx leads to the phosphorylation and activation of eNOS, partially through the CaMKK/AMPK pathway.[3] This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation. Additionally, GSK1016790A has been shown to increase the phosphorylation of ERK1/2.

Caption: GSK1016790A signaling cascade in endothelial cells.

Channel Trafficking and Desensitization

Interestingly, stimulation with GSK1016790A leads to a rapid partial desensitization and subsequent downregulation of TRPV4 channel expression on the plasma membrane.[1][6] This process involves the endocytosis of the channel, which is regulated by PKC, PI3K, and RhoA signaling pathways.[2] This dynamic regulation of channel surface expression is a critical determinant of the cellular response to sustained agonist exposure.

Applications in Research and Drug Development

GSK1016790A is a cornerstone tool for investigating the diverse roles of TRPV4.

-

Cardiovascular Research: It is extensively used to study endothelium-dependent vasodilation.[3] Research has shown that pharmacological activation of TRPV4 by GSK1016790A can inhibit monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in mouse models, suggesting a potential therapeutic avenue for atherosclerosis.[3][7][8]

-

Urology: The compound induces bladder overactivity in mice, making it a useful tool for studying the mechanisms of bladder function and dysfunction.

-

Pulmonary Research: It is used to investigate the role of TRPV4 in pulmonary edema and vascular resistance.[9]

-

Neuroscience: GSK1016790A helps in exploring the function of TRPV4 in sensory neurons, including its involvement in thermal and mechanical sensation and pain.

-

Metabolic Disease: Studies have shown that GSK1016790A enhances insulin mRNA expression, pointing to a role for TRPV4 in pancreatic beta-cell function.

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol describes a standard method for assessing the activity of GSK1016790A in HEK293 cells stably expressing human TRPV4.

Principle

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of TRPV4 channels by GSK1016790A. Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, and the change in fluorescence upon agonist addition is monitored using a fluorescence microscope or plate reader.

Materials

-

HEK293 cells stably expressing human TRPV4 (hTRPV4-HEK293)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated glass coverslips or 96-well plates

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

GSK1016790A stock solution (e.g., 10 mM in DMSO)

-

TRPV4 antagonist (optional control, e.g., HC-067047)

-

Ionomycin (positive control)

Step-by-Step Methodology

-

Cell Plating:

-

Seed hTRPV4-HEK293 cells onto poly-D-lysine coated coverslips or 96-well plates.

-

Culture overnight to allow for adherence and growth to ~70-80% confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. For a final concentration of 4 µM Fura-2 AM, mix with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

-

-

Calcium Imaging:

-

Place the coverslip or plate into the imaging setup.

-

Begin recording baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

After establishing a stable baseline (e.g., 60-120 seconds), add GSK1016790A to the desired final concentration (e.g., 10 nM).

-

Continue recording the fluorescence signal for several minutes to capture the peak response and any subsequent plateau phase.

-

(Optional) At the end of the experiment, add a saturating concentration of Ionomycin to obtain the maximum fluorescence signal, followed by a calcium-chelating agent (e.g., EGTA) to obtain the minimum signal for ratiometric calibration.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Quantify the peak response to GSK1016790A relative to the baseline.

-

Caption: Workflow for an in vitro calcium imaging assay.

Safety and Handling

GSK1016790A is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[4][10] Standard laboratory safety precautions should be observed.

-

Hazard: This material should be considered hazardous until further information is available.[10]

-

Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Storage: Store the solid compound at -20°C in a tightly sealed container. Aqueous solutions are not recommended for storage for more than one day.

References

-

Xu, S., Liu, B., Yin, M., Koroleva, M., Mastrangelo, M., Ture, S., Morrell, C. N., Zhang, D. X., Fisher, E. A., & Jin, Z. G. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(25), 37622–37635. [Link]

-

Baratchi, S., Zaldivia, M. T., Wallert, M., Pfeiffer, A., Canals, M., & Mitchell, A. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

Oncotarget. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. [Link]

-

Semantic Scholar. (n.d.). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. [Link]

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & O'Neil, R. G. (2011). Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. PloS one, 6(2), e16713. [Link]

-

Frontiers in Pharmacology. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. [Link]

-

Impact Journals. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. [Link]

-

PubChem. (n.d.). Gsk 10116790A. [Link]

-

UTMB Research Experts. (n.d.). Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. [Link]

-

National Institutes of Health. (2021). Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. [Link]

-

ResearchGate. (2019). The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. [Link]

-

American Physiological Society. (2019). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. [Link]

-

ResearchGate. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. [Link]

-

Pankey, E. A., Zsombok, A., Lasker, G. F., & Kadowitz, P. J. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American journal of physiology. Heart and circulatory physiology, 307(5), H709–H717. [Link]

Sources

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. oncotarget.com [oncotarget.com]

- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 9. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Significance of 4-Iodopyrazoles in Modern Chemistry

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for 4-Iodopyrazole Derivatives

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1] Their unique structural and electronic properties have led to their incorporation into a multitude of approved pharmaceuticals, agrochemicals, and functional materials. Within this important class of compounds, 4-iodopyrazoles have emerged as exceptionally valuable synthetic intermediates.[2] The carbon-iodine bond at the 4-position is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse functional groups.[3]

A thorough understanding of the spectroscopic characteristics of these molecules is paramount for reaction monitoring, structural confirmation, and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-iodopyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind observed chemical shifts and coupling patterns, present compiled spectral data, and provide robust experimental protocols to ensure high-quality data acquisition.

Part 1: ¹H NMR Spectral Analysis of 4-Iodopyrazole Derivatives

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For 4-iodopyrazole derivatives, the key signals are those from the pyrazole ring protons (at positions 3 and 5), the N-H proton (if present), and the protons of any substituents.

Characteristic Signals of the Pyrazole Ring Protons (H3 & H5)

In the parent 4-iodopyrazole, the protons at the C3 and C5 positions are chemically equivalent due to rapid N-H tautomerism, resulting in a single signal. However, upon substitution at the N1 position, this equivalence is broken, and two distinct signals are observed.

-

Chemical Shifts : The H3 and H5 protons typically resonate as singlets in the aromatic region of the spectrum, generally between δ 7.5 and 8.5 ppm. The precise chemical shift is influenced by the electronic nature of the substituents on the ring. For instance, in a study of 1-aryl-3-CF₃-pyrazoles, the C(5)-H proton signal was observed at δ = 7.97, confirming the introduction of iodine at the C4 position.[5]

-

Influence of the Iodine Substituent : The iodine atom at C4 exerts a deshielding effect on the adjacent H3 and H5 protons, shifting them downfield compared to the parent pyrazole. This is part of a broader trend observed in 4-halogenated pyrazoles, where the chemical shift of ring protons is influenced by the electronegativity and other electronic effects of the halogen.[6][7]

The N-H Proton Signal

For pyrazoles that are unsubstituted at the N1 position, the N-H proton provides a diagnostic signal.

-

Appearance and Chemical Shift : The N-H proton typically appears as a broad singlet due to quadrupole interactions with the nitrogen atom and intermolecular proton exchange. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but it is often found significantly downfield (δ 10-13 ppm).

-

Halogen Effect : DFT calculations and experimental data for the 4-halogenated pyrazole series (F, Cl, Br, I) have shown that the N-H proton resonance shifts downfield as the electronegativity of the halogen decreases.[6] For 4-iodo-1H-pyrazole, the calculated N-H chemical shift is approximately 10.00 ppm, the most downfield in the series.[6] This signal can be confirmed by adding a drop of D₂O to the NMR tube, which results in its disappearance due to H-D exchange.

Part 2: ¹³C NMR Spectral Analysis of 4-Iodopyrazole Derivatives

¹³C NMR spectroscopy is indispensable for defining the carbon framework of 4-iodopyrazole derivatives. The most telling feature is the chemical shift of the carbon atom directly bonded to the iodine.

The "Heavy Atom Effect" on the C4 Signal

The defining characteristic in the ¹³C NMR spectrum of a 4-iodopyrazole is the chemical shift of the C4 carbon.

-

Upfield Shift : Due to the "heavy atom effect," the C4 carbon resonance is shifted significantly upfield to a remarkably low chemical shift. In one detailed study, the introduction of an iodine atom at the C4 position of a 1-aryl-3-CF₃-pyrazole resulted in a massive upfield shift of the C4 signal from δ ≈ 106 ppm in the starting material to δ ≈ 56 ppm in the 4-iodo product—a change (Δ) of approximately 50 ppm.[5] This dramatic shielding effect is a direct and reliable indicator of successful iodination at the C4 position. The PubChem database for 4-iodopyrazole also supports a highly shielded C4 carbon.[8][9]

Signals of the C3 and C5 Carbons

The chemical shifts of the C3 and C5 carbons are influenced by the substituents on the ring and the tautomeric state.

-

Chemical Shifts : In N1-substituted 4-iodopyrazoles, C3 and C5 are distinct and typically resonate in the range of δ 130-150 ppm.[10][11] The specific shifts depend on the nature of the substituents at N1, C3, and C5. For instance, a trifluoromethyl group at C3 will significantly influence the chemical shifts of both C3 and the adjacent C4 carbon.[5]

-

Tautomerism Effects : In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to a time-averaged spectrum where the C3 and C5 signals are broadened or coalesce into a single peak.[4] This effect is solvent and temperature-dependent.

Part 3: Data Summary and Experimental Protocols

Representative NMR Data

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for representative 4-iodopyrazole derivatives, compiled from authoritative sources.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source(s) |

| 4-Iodo-1H-pyrazole | - | N-H: ~10.00 (calculated) | C4: Highly shielded (e.g., ~55-85 ppm) | [6][8] |

| 1-(p-tolyl)-3-CF₃-4-iodopyrazole | CDCl₃ | H5: 7.97 | C4: 55.7 (q, ³JC-F ≈ 1.6 Hz), C3: 145.4 (q, ²JC-F = 38.8 Hz), C5: 115.1 (q, ³JC-F ≈ 2.1 Hz) | [5] |

| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | CDCl₃ | H3: 7.35 (s, 1H), CH₂: 4.05 (q, 2H), CH₃(Et): 1.40 (t, 3H), CH₃(ring): 2.25 (s, 3H) | C3: 138.0, C4: 65.0, C5: 145.0, CH₂: 45.0, CH₃(Et): 15.0, CH₃(ring): 12.0 | [12] |

Note: Chemical shifts are highly dependent on the specific substituents, solvent, and concentration.

Diagram of a Generic 4-Iodopyrazole Derivative

Caption: General structure of an N1, C5-disubstituted 4-iodopyrazole.

Part 4: Standard Operating Protocol for NMR Analysis

Adherence to a validated protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is a field-proven methodology for the analysis of 4-iodopyrazole derivatives.

Step 1: Sample Preparation

-

Mass Measurement : Accurately weigh 5-10 mg of the purified 4-iodopyrazole derivative. The precision of this step is critical for any subsequent quantitative analysis (qNMR).

-

Solvent Selection : Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform) : A good first choice for many neutral, non-polar to moderately polar organic compounds.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : Excellent for more polar compounds and for clearly observing exchangeable protons like N-H, which appear as sharper signals.[13][14]

-

MeOD (Methanol-d₄) : Useful for polar compounds, but will result in the exchange of N-H protons.

-

-

Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : If required for precise chemical shift referencing or quantitative measurement, add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred. The sample height should be approximately 4-5 cm.

Step 2: Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[12][15]

¹H NMR Acquisition:

-

Frequency : 400 or 500 MHz

-

Spectral Width : 12-16 ppm

-

Pulse Angle : 30-45°

-

Relaxation Delay (d1) : 1-2 seconds

-

Number of Scans : 16-64 (adjust for concentration)

¹³C NMR Acquisition:

-

Frequency : 100 or 125 MHz

-

Spectral Width : 220-250 ppm

-

Pulse Angle : 45°

-

Relaxation Delay (d1) : 2-5 seconds (longer delay needed for quaternary carbons)

-

Number of Scans : ≥1024 (a higher number of scans is typically required to achieve an adequate signal-to-noise ratio)

Step 3: Data Processing and Interpretation

-

Fourier Transformation : Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale. If TMS is not used, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Peak Integration (¹H NMR) : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Multiplicity Analysis (¹H NMR) : Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity between adjacent protons.

-

Structural Assignment : Assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, paying close attention to the diagnostic upfield C4 signal. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for complex structures.

NMR Analysis Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH).

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.

- Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. ResearchGate.

- Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. Available from: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. Available from: [Link]

- Synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety.

-

4-Iodopyrazole. PubChem. Available from: [Link]

-

Pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

- Synthesis of 4-Iodopyrazole. BenchChem.

-

Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journals. Available from: [Link]

- A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization. BenchChem.

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available from: [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. Available from: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Iodopyrazole(3469-69-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [tutvital.tut.ac.za]

- 12. benchchem.com [benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole, a versatile heterocyclic building block. We will delve into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its strategic applications in medicinal chemistry and organic synthesis, particularly focusing on its utility in constructing complex molecular architectures for drug discovery.

Core Molecular Attributes

This compound is a substituted pyrazole with the chemical formula C₁₁H₁₁IN₂O and a molecular weight of 314.12 g/mol .[1] The presence of a reactive iodine atom at the 4-position of the pyrazole ring, combined with the 4-methoxybenzyl group at the 1-position, makes this compound a valuable intermediate for introducing diverse functionalities into a stable heterocyclic core.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁IN₂O | [1] |

| Molecular Weight | 314.12 g/mol | [1] |

| CAS Number | 905751-58-8 | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(I)C=N2 |

Strategic Synthesis

Proposed Synthetic Workflow:

Caption: Proposed N-alkylation route to the target compound.

Experimental Protocol: N-Alkylation of 4-Iodopyrazole

This protocol is a representative procedure based on general N-alkylation methods for pyrazoles.

-

Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base (1.1-1.5 eq), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted key spectroscopic features based on the analysis of its structural components: 4-iodopyrazole and the 4-methoxybenzyl group.

¹H NMR Spectroscopy:

-

Pyrazole Protons: Two singlets are expected for the protons at the C-3 and C-5 positions of the pyrazole ring.

-

Methylene Protons: A singlet corresponding to the two benzylic protons (-CH₂-) of the 4-methoxybenzyl group.

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A singlet for the three protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy:

-

Pyrazole Carbons: Signals for the three carbons of the pyrazole ring, with the carbon bearing the iodine atom (C-4) being significantly shifted.

-

Methylene Carbon: A signal for the benzylic carbon.

-

Aromatic Carbons: Signals for the carbons of the 4-methoxyphenyl group.

-

Methoxy Carbon: A signal for the carbon of the methoxy group.

Mass Spectrometry:

-

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 314.12.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the high reactivity of the carbon-iodine bond, which serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This makes it an excellent substrate for late-stage functionalization in the synthesis of complex molecules.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 4-alkynylpyrazole derivatives.

-

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form carbon-carbon bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the 4-position of the pyrazole ring is crucial for modulating the pharmacological properties of drug candidates. 4-Iodopyrazole derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.

The strategic use of this compound allows for the rapid generation of libraries of diverse pyrazole-based compounds for high-throughput screening. The 4-methoxybenzyl group can serve as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions if required, or it can be an integral part of the final molecule's pharmacophore.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its key feature is the reactive carbon-iodine bond, which allows for a wide range of functionalization through modern cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists to effectively utilize this compound in their research endeavors.

References

-

Doron Scientific. This compound. (2023-02-26). [Link]

-

PubChem. 4-Iodo-1-(2-methoxyphenyl)-1H-pyrazole. [Link]

-

Amazon AWS. 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. (2015-01-03). [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. (2015-08-10). [Link]

-

ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-10). [Link]

-

PMC - NIH. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2016-08-06). [Link]

Sources

discovery and history of iodinated pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Iodinated Pyrazole Compounds

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the fundamental chemistry of iodinated pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the historical context of their discovery, detail the evolution of synthetic methodologies for their preparation, explore their reactivity in pivotal cross-coupling reactions, and discuss their emerging role as modulators of critical biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction workflows and biological pathways to facilitate a deeper understanding of this important chemical scaffold.

Introduction: The Pyrazole Scaffold and the Strategic Role of Iodine

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, have long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Their story begins in 1883 with their first synthesis by Ludwig Knorr, and since then, they have become a cornerstone in the development of therapeutics, agrochemicals, and materials.[3][4] The versatility of the pyrazole ring is rooted in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.

The introduction of an iodine atom onto the pyrazole ring is a strategic modification that significantly enhances its synthetic utility.[1] The carbon-iodine (C-I) bond serves as a versatile and reactive "handle," enabling the construction of more complex molecular architectures through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These functionalized pyrazoles are key intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][5] This guide will systematically explore the historical discovery, synthesis, reactivity, and biological relevance of iodinated pyrazoles.

Historical Perspective and the Challenge of Regioselectivity

While pyrazoles were first synthesized in the late 19th century, detailed mechanistic studies on their functionalization, such as iodination, appeared much later. A key 1964 study published in the Journal of the American Chemical Society investigated the kinetics and mechanism of pyrazole iodination, providing foundational insights into its reactivity.[6]

The primary challenge in the electrophilic substitution of pyrazoles is controlling regioselectivity. The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic attack. Substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.[4] However, achieving exclusive selectivity for the C4, C5, or even C3 positions required the development of sophisticated synthetic strategies over many decades. Early methods often resulted in mixtures of isomers, complicating purification and limiting their utility. The quest for highly regioselective iodination methods has been a significant driver of innovation in this field.

The Synthetic Chemist's Toolkit: Methodologies for Pyrazole Iodination

The regioselective introduction of iodine onto the pyrazole core is the critical first step in harnessing these building blocks. Modern synthetic chemistry offers several robust methods, each with distinct advantages depending on the desired isomer and the nature of the pyrazole substrate.

Direct Electrophilic Iodination at the C4-Position

The most common strategy involves the direct reaction of a pyrazole with an electrophilic iodine source. The choice of reagent and conditions is paramount for achieving high yield and selectivity.

-

Iodine with an Oxidant: A classic and effective approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent. Ceric Ammonium Nitrate (CAN) has proven to be a particularly mild and efficient oxidant for this transformation, affording 4-iodopyrazoles in a highly regioselective manner.[7][8] Other systems, such as iodine in the presence of hydrogen peroxide, also provide a green and accessible route.[9]

-

Hypervalent Iodine Reagents: In some methodologies, hypervalent iodine reagents are used to facilitate cyclization and iodination in a single step, showcasing the versatility of iodine's chemistry.[4]

-

Metal-Mediated Iodination: The use of metal salts can influence the reactivity and selectivity of iodination. For instance, cadmium(II) acetate has been shown to mediate the electrophilic iodination of the C4 position on pyrazole rings bearing electron-donating groups.[10]

-

Novel Reagents: Recent research has explored novel iodinating agents like nitrogen triiodide, known more for its explosive properties in demonstrations, as a safe and effective reagent for C-I bond formation on pyrazoles when generated in situ.[11]

Table 1: Comparative Analysis of C4-Iodination Methods

| Method | Reagents | Typical Conditions | Key Advantages | Reference(s) |

| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | MeCN, room temp | High regioselectivity, mild conditions | [7][8] |

| Green Oxidative Iodination | I₂, H₂O₂ | Water, room temp | Environmentally friendly, simple workup | [9] |

| Metal-Mediated | I₂, Cadmium(II) Acetate | DMSO, room temp | Effective for electron-rich pyrazoles | [10] |

| In-situ Reagent | NH₃, I₂ (forms NI₃) | Varies | Green, inexpensive reagents | [11] |

Experimental Protocol: Regioselective 4-Iodination using I₂/CAN

Causality: This protocol leverages the mild oxidizing power of Ceric Ammonium Nitrate (CAN) to generate an electrophilic iodine species (in situ) from molecular iodine. The inherent electronic properties of the pyrazole ring direct this electrophile to the electron-rich C4 position with high fidelity. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

-